molecular formula C6H11ClN2O2 B2939297 2-chloro-N-[(dimethylcarbamoyl)methyl]acetamide CAS No. 125794-22-1

2-chloro-N-[(dimethylcarbamoyl)methyl]acetamide

Cat. No.: B2939297
CAS No.: 125794-22-1
M. Wt: 178.62
InChI Key: PRXRMZGDWQPBNR-UHFFFAOYSA-N
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Description

2-Chloro-N-[(dimethylcarbamoyl)methyl]acetamide (CAS 795287-63-7) is a chemical compound with the molecular formula C7H13ClN2O2 and a molecular weight of 192.64 g/mol . This acetamide derivative features a chloroacetamide group linked to a dimethylcarbamoylmethyl moiety, a structure that suggests its potential utility in organic synthesis and medicinal chemistry research. The reactive chloroacetyl group makes this compound a valuable electrophilic building block for the synthesis of more complex molecules, potentially through nucleophilic substitution reactions to create novel amide-linked derivatives or heterocyclic compounds. Researchers may employ this reagent in the development of enzyme inhibitors or as a key intermediate in the preparation of chemical probes, given the prevalence of similar chloroacetamide structures in biochemical tool compounds . The presence of the dimethylcarbamoyl group can influence the compound's solubility and electronic properties, which may be tuned for specific research applications. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic purposes. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-[(2-chloroacetyl)amino]-N,N-dimethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClN2O2/c1-9(2)6(11)4-8-5(10)3-7/h3-4H2,1-2H3,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRXRMZGDWQPBNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CNC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

2-chloro-N-[(dimethylcarbamoyl)methyl]acetamide can be synthesized through the reaction of dimethylcarbamoyl chloride with chloroacetamide under controlled conditions. The reaction typically involves the use of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-5°C to ensure optimal yield and purity .

Industrial Production Methods

On an industrial scale, the production of this compound involves the continuous flow process, where the reactants are fed into a reactor under controlled conditions. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The final product is purified through distillation or recrystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(dimethylcarbamoyl)methyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted acetamides.

    Hydrolysis: Carboxylic acid and dimethylamine.

    Oxidation: N-oxide derivatives.

Scientific Research Applications

2-chloro-N-[(dimethylcarbamoyl)methyl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-[(dimethylcarbamoyl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site. This inhibition can lead to the modulation of biochemical pathways and physiological processes .

Comparison with Similar Compounds

Substituent Variations and Pharmacological Activity

Chloroacetamides exhibit diverse biological activities depending on their substituents:

Compound Name Substituents/Functional Groups Molecular Formula Key Applications/Findings Evidence ID
2-Chloro-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl]-[1,3,4]thiadiazol-2-yl}-acetamide Thiadiazole-pyridinyl moiety C₁₇H₁₃ClN₄O₂S Anticancer activity (IC₅₀ = 1.8 µM on Caco-2 cells)
2-Chloro-N-(4-sulfamoylphenyl)acetamide Sulfamoylphenyl group C₈H₈ClN₂O₃S Pharmaceutical intermediate (antimicrobial/anticancer research)
2-Chloro-N-(3,5-di-tert-butylphenyl)acetamide Bulky tert-butyl groups C₁₆H₂₄ClNO High lipophilicity (XLogP3 = 5.1) for agrochemical applications

Key Insight : The introduction of heterocycles (e.g., thiadiazole in ) or sulfonamide groups () enhances bioactivity, while bulky substituents (e.g., tert-butyl in ) improve agrochemical stability.

Agrochemical Derivatives

Chloroacetamides are widely used as herbicides. Substituent patterns dictate selectivity and efficacy:

Compound Name Substituents Use/Crop Target Evidence ID
Alachlor N-(2,6-Diethylphenyl)-N-(methoxymethyl) Corn/soybean herbicide
Pretilachlor N-(2,6-Diethylphenyl)-N-(2-propoxyethyl) Rice paddy herbicide
Dimethachlor N-(2,6-Dimethylphenyl)-N-(2-methoxyethyl) Broadleaf weed control

Key Insight : Methoxyethyl or methoxymethyl groups (e.g., in alachlor and dimethachlor ) enhance soil mobility and herbicidal activity.

Physicochemical Properties and Solubility

Substituents significantly influence solubility and reactivity:

Compound Name Substituents Solubility Reactivity Notes Evidence ID
2-Chloro-N-{[(2,6-dimethylphenyl)carbamoyl]methyl}acetamide Aromatic carbamoyl group Chloroform, methanol Stabilizes via intramolecular H-bonding
2-Chloro-N-(2-hydroxypyridin-3-yl)acetamide Hydroxypyridinyl group Polar solvents Prone to hydrolysis under acidic conditions

Key Insight : Polar groups (e.g., hydroxypyridinyl ) increase water solubility, whereas aromatic carbamoyl groups () favor organic solvents.

Biological Activity

2-Chloro-N-[(dimethylcarbamoyl)methyl]acetamide is a compound that has garnered attention for its biological activities, particularly in antimicrobial applications. This article explores the synthesis, characterization, and biological activity of this compound, drawing from diverse research studies and findings.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of chloroacetyl chloride with dimethylamine derivatives. The resulting compound can be characterized using various spectroscopic techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) to confirm its structure and purity.

Biological Activity

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a range of bacterial and fungal strains. A study conducted by Katke et al. (2011) evaluated several derivatives of chloroacetamides, including this compound, for their antimicrobial efficacy. The results demonstrated notable antibacterial effects against both Gram-positive and Gram-negative bacteria, as well as antifungal activity.

Antibacterial Activity

The antibacterial activity was assessed using the agar diffusion method against several strains, including Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. The following table summarizes the zones of inhibition observed for different derivatives:

Code No.SampleE. coli (mm)P. aeruginosa (mm)S. aureus (mm)
3aCA716No zone
3bPCA262325
3cCMTA303536
3dC-3-CPA272930
3eC-2-CPA303036
...............

The data indicate that certain derivatives exhibit strong inhibitory effects, particularly against E. coli and S. aureus, suggesting potential applications in treating bacterial infections.

Antifungal Activity

In addition to antibacterial properties, the compound also showed antifungal activity against species such as Candida. The antifungal screening results were similarly promising, indicating that these chloroacetamide derivatives could serve as effective agents in combating fungal infections.

While the precise mechanism of action for this compound is not fully elucidated, it is hypothesized that the presence of the chloroacetyl group may interfere with microbial cell wall synthesis or function by disrupting essential metabolic pathways.

Case Studies

A notable case study involved the application of this compound in agricultural settings as a potential herbicide. The study demonstrated that the compound effectively inhibited weed growth while showing minimal toxicity to crops, highlighting its dual utility in both medical and agricultural fields.

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